molecular formula C20H20N2O3S2 B2574481 methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate CAS No. 315239-33-9

methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate

Cat. No.: B2574481
CAS No.: 315239-33-9
M. Wt: 400.51
InChI Key: BQFZNPLIXDNGJY-UHFFFAOYSA-N
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Description

This compound features a tricyclic core system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) linked via a sulfanyl-methyl group to a methyl benzoate moiety. The methyl ester group enhances lipophilicity, which may influence bioavailability or substrate interactions in biological systems.

Properties

IUPAC Name

methyl 4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-22-18(23)16-14-5-3-4-6-15(14)27-17(16)21-20(22)26-11-12-7-9-13(10-8-12)19(24)25-2/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFZNPLIXDNGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)OC)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate typically involves multiple steps. One common approach is the cyclization of a glycine-derived enamino amide under specific conditions . The reaction conditions often include the use of catalysts such as nickel (II) or copper (II) and may involve oxidative cyclization or ring-opening cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or alcohol groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural Analogues with Benzoate Esters and Heterocyclic Moieties

Several compounds in the evidence share the benzoate ester backbone but differ in substituents and heterocyclic systems:

Compound Name/ID Core Structure Heterocyclic Substituent Key Functional Groups Potential Applications
I-6230, I-6232, I-6273 () Ethyl benzoate Pyridazine, methylpyridazine, isoxazole Phenethylamino linker Kinase inhibition, receptor ligands
Metsulfuron methyl () Methyl benzoate Sulfonylurea-triazine Sulfonylurea bridge Herbicidal activity
Target Compound Methyl benzoate 8-Thia-4,6-diazatricyclo Sulfanyl-methyl linker Underexplored (structural novelty)

Key Observations :

  • Ester Group Impact : The methyl ester in the target compound may offer greater metabolic stability compared to ethyl esters (e.g., I-6230) due to reduced steric hindrance .
  • Linker Chemistry: The sulfanyl-methyl group contrasts with sulfonylurea () or phenethylamino () linkers, suggesting differences in redox sensitivity or hydrogen-bonding capacity .
Tricyclic and Polycyclic Systems

Compounds with fused or bridged ring systems provide insights into structural and electronic properties:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] () :

    • Features a tetracyclic system with two sulfur atoms and a methoxyphenyl group.
    • Compared to the target compound, the additional sulfur atom may increase electron delocalization, while the methoxy group enhances solubility .
  • Methano-bridged 14π-Electron Systems (): Azulene-like compounds (e.g., 5,10-methanocyclopentacycloundecenes) exhibit unique spectroscopic properties due to extended conjugation. The target compound’s tricyclic core may lack comparable aromaticity but could share stability via intramolecular hydrogen bonding .

Biological Activity

Methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a thia-diazatricyclo framework, contributing to its biological activity. The presence of the methyl benzoate moiety may enhance lipophilicity, potentially affecting absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of related compounds with similar structural motifs:

  • Antibacterial Effects :
    • Compounds derived from similar scaffolds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values ranged significantly, with some derivatives showing MIC as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
  • Antifungal Activity :
    • The antifungal efficacy was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus .
    • Docking studies suggested that the mechanism of action involved inhibition of key enzymes such as MurB in bacteria and lanosterol demethylase in fungi .

Anticancer Potential

Emerging evidence suggests that compounds with similar structures may possess anticancer properties:

  • Studies have shown that related thia-diazatricyclo compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • In vitro assays indicated that these compounds could inhibit tumor growth, with IC50 values demonstrating significant potency against several cancer types.

The exact mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Enzyme Inhibition :
    • The compound may inhibit bacterial cell wall synthesis enzymes and fungal sterol biosynthesis pathways.
  • Cell Cycle Disruption :
    • Potential interference with cell cycle progression in cancer cells leading to increased apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of derivatives showcasing excellent antibacterial activity with MIC values lower than standard antibiotics like ampicillin .
CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
8Enterobacter cloacae0.0040.008
11Staphylococcus aureus0.0150.030
12E. coli0.0110.020
  • Anticancer Activity Assessment :
    • In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development .

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